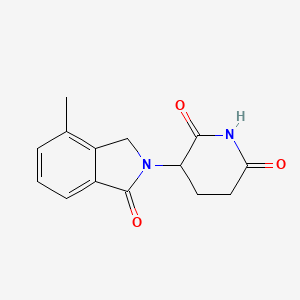
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in the field of medicinal chemistry. It is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other cancers . This compound features a piperidine-2,6-dione core linked to an isoindolinone moiety, which contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is often heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3 . This degradation disrupts the function of these transcription factors, resulting in the modulation of immune responses and inhibition of tumor growth .
Comparación Con Compuestos Similares
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique structural features that differentiate it from these analogs . For example:
Lenalidomide: While structurally similar, lenalidomide has different substituents on the isoindolinone ring, which can affect its biological activity.
Thalidomide: This compound lacks the piperidine-2,6-dione core, resulting in distinct pharmacological properties.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and drug development.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-(7-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-2-4-9-10(8)7-16(14(9)19)11-5-6-12(17)15-13(11)18/h2-4,11H,5-7H2,1H3,(H,15,17,18) |
Clave InChI |
BMOHMMOTIMUSJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













